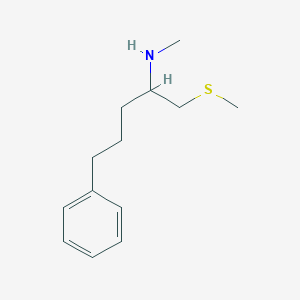![molecular formula C9H12O2 B13487174 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde is a compound that features a unique structure combining an oxetane ring and a bicyclo[1.1.1]pentane framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxetane ring imparts unique chemical properties, making it a valuable building block for the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)bicyclo[111]pentane-1-carbaldehyde typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as photoredox catalysis or metal-free homolytic aromatic alkylation . These methods allow for the efficient and large-scale synthesis of the compound, making it accessible for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring and the bicyclo[1.1.1]pentane core can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The oxetane ring and bicyclo[1.1.1]pentane core contribute to its stability and reactivity, making it an effective modulator of molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde include:
- 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cubane
- Bicyclo[2.2.2]octane
Uniqueness
What sets this compound apart from these similar compounds is its combination of the oxetane ring and the bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c10-6-8-3-9(4-8,5-8)7-1-11-2-7/h6-7H,1-5H2 |
Clave InChI |
GQQDOZVKTYRWIZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C23CC(C2)(C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



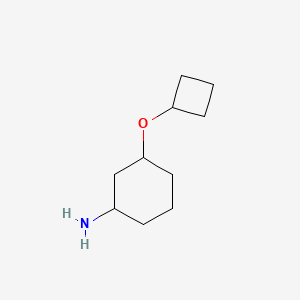

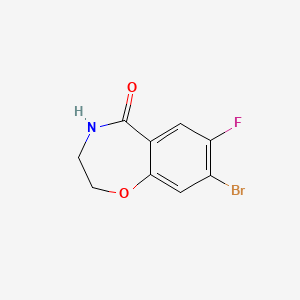

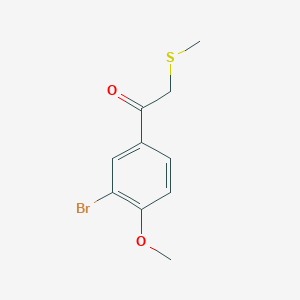
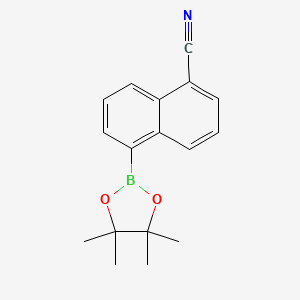
![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)

![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)

![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
